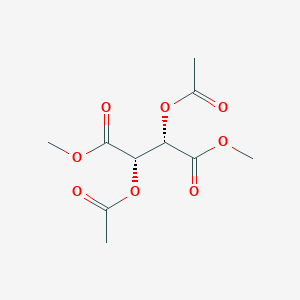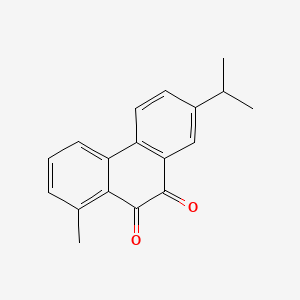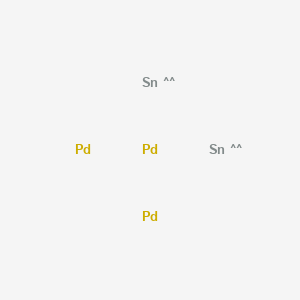
CID 71354689
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71354689 is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential in various chemical reactions and its effectiveness in specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354689 involves multiple steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield while maintaining high purity levels. Common methods include batch processing and continuous flow techniques, which allow for efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions: CID 71354689 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Scientific Research Applications
CID 71354689 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying cellular processes and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 71354689 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.
Properties
Molecular Formula |
Pd3Sn2 |
|---|---|
Molecular Weight |
556.7 g/mol |
InChI |
InChI=1S/3Pd.2Sn |
InChI Key |
GQHOHPVNHIIWKQ-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


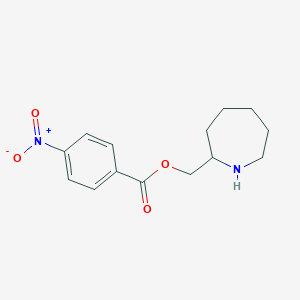
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
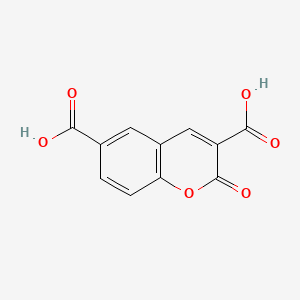




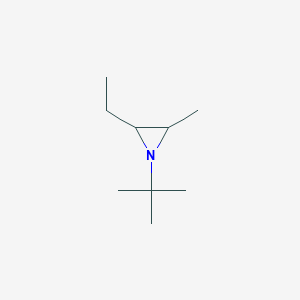
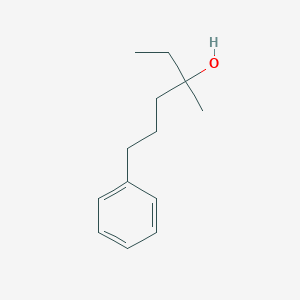


![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
